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Compound of Interest

Compound Name: 2-Methyl-1H-indol-4-ol

cat. No.: B113476

An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1H-indol-4-ol, a
heterocyclic aromatic organic compound. The indole scaffold is a privileged structure in
medicinal chemistry, found in a wide array of pharmacologically active compounds. This
document details the physicochemical properties, a plausible synthetic route, and potential
biological activities of 2-Methyl-1H-indol-4-ol. It is intended for researchers, scientists, and
professionals in the field of drug development and organic chemistry, providing key data and
methodologies in a structured format.

Physicochemical Properties

2-Methyl-1H-indol-4-ol, also known by its synonym 4-Hydroxy-2-methylindole, is a solid at
room temperature.[1] Its fundamental properties are summarized in the table below for easy
reference and comparison.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b113476?utm_src=pdf-interest
https://www.benchchem.com/product/b113476?utm_src=pdf-body
https://www.benchchem.com/product/b113476?utm_src=pdf-body
https://www.benchchem.com/product/b113476?utm_src=pdf-body
https://www.benchchem.com/product/b113476?utm_src=pdf-body
https://www.pharmaffiliates.com/en/35320-67-3-4-hydroxy-2-methylindole-pa2700029.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference

IUPAC Name 2-Methyl-1H-indol-4-ol

4-Hydroxy-2-methylindole, 2-
Synonyms Methyl-4-hydroxyindole, 2- [1]
Methyl-4-indolol

CAS Number 35320-67-3 [1][2]
Molecular Formula CoHsNO [1112]
Molar Mass 147.17 g/mol [2]
Appearance Off-white Solid [1]
Melting Point 122-124°C [2]
Boiling Point (Predicted) 339.2+22.0°C [2]
Density (Predicted) 1.262 + 0.06 g/cm?3 [2]

Synthesis of 2-Methyl-1H-indol-4-ol

The synthesis of substituted indoles can be achieved through various methods. A common
strategy involves the cyclization of appropriately substituted anilines. The following section
outlines a generalized, plausible synthetic workflow and a detailed experimental protocol for
obtaining a 4-hydroxy-indole derivative.

Synthetic Workflow

The diagram below illustrates a potential multi-step synthesis starting from a protected
dihalophenol, proceeding through alkylation and subsequent cyclization to form the indole ring.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.pharmaffiliates.com/en/35320-67-3-4-hydroxy-2-methylindole-pa2700029.html
https://www.pharmaffiliates.com/en/35320-67-3-4-hydroxy-2-methylindole-pa2700029.html
https://www.chembk.com/en/chem/2-Methyl-1H-indol-4-ol
https://www.pharmaffiliates.com/en/35320-67-3-4-hydroxy-2-methylindole-pa2700029.html
https://www.chembk.com/en/chem/2-Methyl-1H-indol-4-ol
https://www.chembk.com/en/chem/2-Methyl-1H-indol-4-ol
https://www.pharmaffiliates.com/en/35320-67-3-4-hydroxy-2-methylindole-pa2700029.html
https://www.chembk.com/en/chem/2-Methyl-1H-indol-4-ol
https://www.chembk.com/en/chem/2-Methyl-1H-indol-4-ol
https://www.chembk.com/en/chem/2-Methyl-1H-indol-4-ol
https://www.benchchem.com/product/b113476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2,3-Dihalophenol

Step 1

Protection of Hydroxyl Group

Step 2

Alkylation with
2-bromo-2-methylpropanamide

Step 3

Base-mediated Cyclization

Step 4

Deprotection

Step 5

2-Methyl-1H-indol-4-ol

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-Methyl-1H-indol-4-ol.

Experimental Protocol: Synthesis via Intramolecular
Cyclization

This protocol is a representative example based on general methodologies for indole synthesis.

[3]
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Materials:

Protected 2,3-dihaloaniline precursor

Palladium catalyst (e.g., PdCIl2(PPhs)2)

Copper(l) iodide (Cul)

A suitable base (e.g., Diethylamine, Et2NH)

Anhydrous solvent (e.g., Dimethylacetamide, DMA)

Reagents for deprotection (e.g., acid or hydrogenation catalyst)

Standard laboratory glassware and purification apparatus (silica gel for column
chromatography)

Procedure:

Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve the protected 2,3-
dihaloaniline precursor (1.0 eq.) in anhydrous DMA.

Catalyst Addition: To the solution, add PdCIz(PPhs)2 (3 mol%) and Cul (5 mol%).

Cyclization: Add a suitable terminal alkyne (1.5 eq.) and diethylamine (1.5 eq.) to the
mixture. Heat the reaction to 80 °C.

Monitoring: Monitor the progress of the cyclization reaction using Thin Layer
Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane
(CH2Cl2) and wash with water to remove the DMA and salts. The aqueous phase is extracted
twice more with CH2Cl-.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2=S0Oa), filter,
and concentrate under reduced pressure. Purify the resulting crude product by column
chromatography on silica gel to afford the protected 4-haloindole intermediate.
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e Final Steps: The intermediate would then undergo further modification, such as methylation
at the 2-position (if not already incorporated in the alkyne) and deprotection of the 4-hydroxy
group to yield the final product, 2-Methyl-1H-indol-4-ol.

Biological Activity and Potential Signhaling Pathways

While specific biological data for 2-Methyl-1H-indol-4-ol is not extensively detailed in the
search results, the indole core is a key component of many biologically active molecules.[4]
Derivatives of indole are known to interact with various biological targets, suggesting potential
areas of research for this compound.

Interaction with Signaling Pathways

Indole derivatives have been identified as modulators of critical cellular signaling pathways,
particularly in the context of cancer therapy.

e Hedgehog (Hh) Signaling: Aberrant activation of the Hedgehog pathway is linked to several
malignancies.[5] Novel indole derivatives have been shown to suppress this pathway by
inhibiting the Smoothened (SMO) receptor, a key component of the Hh cascade.[5][6] This
suggests that 2-Methyl-1H-indol-4-ol could be investigated for similar activity.

 MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial
signaling cascade often dysregulated in cancer. Indole alkaloids are being explored for their
ability to modulate MAPK signaling, thereby inducing apoptosis in cancer cells.[7]

The diagram below depicts a simplified representation of the Hedgehog signaling pathway,
highlighting the SMO receptor as a potential target for indole-based inhibitors.
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Caption: Hedgehog signaling, a potential target for indole compounds.

Experimental Protocols: Biological Assays

To assess the biological activity of 2-Methyl-1H-indol-4-ol, standard assays can be employed.
The following is a representative protocol for determining the antibacterial efficacy of a
compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the steps to determine the lowest concentration of a compound that
inhibits the visible growth of a microorganism.[8]

Materials:
e 2-Methyl-1H-indol-4-ol
o Test bacterium (e.g., Staphylococcus aureus)

e Mueller-Hinton Broth (MHB)
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Dimethyl sulfoxide (DMSO) for stock solution
96-well microtiter plates

Spectrophotometer

0.5 McFarland standard

Sterile phosphate-buffered saline (PBS)

Procedure:

Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate
at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the
turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL).
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10> CFU/mL
in the test wells.[8]

Compound Dilution: Prepare a stock solution of 2-Methyl-1H-indol-4-ol in DMSO. Perform
serial two-fold dilutions of this stock solution in MHB across the wells of a 96-well microtiter
plate to achieve the desired concentration range.[8]

Inoculation and Incubation: Add the diluted bacterial inoculum to each well containing the
compound dilutions. Include a positive control (bacteria in MHB without the compound) and a
negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.[8]

MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible bacterial growth, as observed by the lack of turbidity.[8] This can
be confirmed by measuring the optical density at 600 nm.

Conclusion

2-Methyl-1H-indol-4-ol is a well-defined indole derivative with potential for further investigation

in medicinal chemistry and drug discovery. This guide has provided essential physicochemical

data, outlined a plausible synthetic strategy, and discussed potential biological activities based

on the known pharmacology of the indole scaffold, particularly in relation to the Hedgehog and

MAPK signaling pathways. The detailed experimental protocols serve as a foundation for
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researchers to synthesize and evaluate the therapeutic potential of this and related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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